Trimethyl 1,3,5-benzene tricarboxylate
Overview
Description
Trimethyl 1,3,5-benzene tricarboxylate, also known as trimethyl trimesate, is an organic compound with the molecular formula C12H12O6. It is a derivative of trimesic acid, where the three carboxylic acid groups are esterified with methanol. This compound is used in various chemical syntheses and has applications in materials science and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl 1,3,5-benzene tricarboxylate can be synthesized by esterification of trimesic acid (benzene-1,3,5-tricarboxylic acid) with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. The reaction involves refluxing the mixture at elevated temperatures (around 72°C) overnight .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Trimethyl 1,3,5-benzene tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids under acidic or basic conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst or under reflux conditions.
Major Products
Hydrolysis: Produces trimesic acid and methanol.
Substitution: Produces various substituted benzene tricarboxylates depending on the nucleophile used.
Scientific Research Applications
Trimethyl 1,3,5-benzene tricarboxylate is used in several scientific research applications:
Materials Science: It is used to synthesize metal-organic frameworks (MOFs) and other coordination polymers due to its ability to form stable complexes with metal ions.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biological Studies: It is used in the study of enzyme interactions and as a model compound in biochemical assays.
Mechanism of Action
The mechanism of action of trimethyl 1,3,5-benzene tricarboxylate involves its ability to form stable complexes with metal ions and participate in various chemical reactions. The ester groups can undergo hydrolysis, releasing methanol and forming carboxylate groups that can coordinate with metal ions. This coordination ability is crucial in the formation of metal-organic frameworks and other coordination polymers .
Comparison with Similar Compounds
Similar Compounds
Trimesic Acid: The parent compound, benzene-1,3,5-tricarboxylic acid, which has carboxylic acid groups instead of ester groups.
1,3,5-Benzenetricarbonyl Trichloride: A derivative where the carboxylic acid groups are converted to acyl chlorides.
1,2,4-Benzenetricarboxylic Acid: An isomer with carboxylic acid groups at different positions on the benzene ring.
Uniqueness
Trimethyl 1,3,5-benzene tricarboxylate is unique due to its ester groups, which provide different reactivity compared to the parent acid or acyl chloride derivatives. The ester groups make it more soluble in organic solvents and allow for different types of chemical modifications and applications .
Properties
IUPAC Name |
dimethyl 5-acetyloxybenzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-7(13)18-10-5-8(11(14)16-2)4-9(6-10)12(15)17-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCBPGWYWMLXMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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